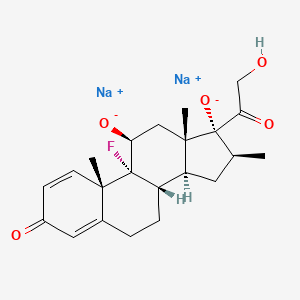
Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-16-methyl-, disodium salt, (11beta,16beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone involves multiple steps, starting from a suitable steroid precursor. One common route involves the fluorination of a pregna-1,4-diene-3,20-dione derivative, followed by hydroxylation and methylation reactions . The reaction conditions typically require the use of reagents such as fluorine gas, hydrogen peroxide, and methyl iodide, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of dexamethasone is carried out in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity . The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various dexamethasone derivatives with modified functional groups, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Dexamethasone has a wide range of scientific research applications, including:
Mecanismo De Acción
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes . Upon binding, the dexamethasone-receptor complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA, leading to the modulation of gene transcription . This results in the suppression of inflammatory cytokines and the inhibition of immune cell activation .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Prednisolone: A glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory properties.
Uniqueness
Dexamethasone is unique in its high potency and long duration of action compared to other glucocorticoids . Its fluorinated structure enhances its binding affinity to the glucocorticoid receptor, resulting in more potent anti-inflammatory effects .
Propiedades
Número CAS |
7460-03-9 |
|---|---|
Fórmula molecular |
C22H27FNa2O5 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
disodium;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11,17-diolate |
InChI |
InChI=1S/C22H27FO5.2Na/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;;/h6-7,9,12,15-17,24H,4-5,8,10-11H2,1-3H3;;/q-2;2*+1/t12-,15-,16-,17-,19-,20-,21-,22-;;/m0../s1 |
Clave InChI |
CUAKZZUNMDTHBQ-LWCNAHDDSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)[O-])C)[O-])F)C.[Na+].[Na+] |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)[O-])C)[O-])F)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















